molecular formula C20H20N2O2 B601960 Imidafenacin Related Compound 4 CAS No. 174266-18-3

Imidafenacin Related Compound 4

カタログ番号 B601960
CAS番号: 174266-18-3
分子量: 320.39
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .


Molecular Structure Analysis

Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .

科学的研究の応用

1. Application in Clinical Pharmacokinetic Studies

Imidafenacin (IM), a novel antimuscarinic agent, is clinically used for treating overactive bladder. Its quantitative determination in human plasma using liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is crucial for clinical pharmacokinetic studies. This method facilitates the understanding of imidafenacin's behavior in the human body, which is essential for optimizing its therapeutic use (Hu et al., 2016).

2. Understanding Pharmacokinetics and Selectivity

Investigating the pharmacokinetics of imidafenacin is essential for its bladder-selective pharmacological effects. Studies on muscarinic receptor binding in various tissues, especially in relation to pharmacokinetics, have been carried out. This research helps in understanding the selective action of imidafenacin on the bladder, contributing to its effectiveness in treating overactive bladder (Ito et al., 2011).

3. Drug-Drug Interaction Studies

Understanding the interaction of imidafenacin with other drugs is vital for safe and effective treatment. Research on the role of human cytochrome P450 enzymes and UDP-glucuronic acid transferases in the metabolism of imidafenacin, as well as its potential to inhibit human cytochrome P450 enzymes, provides valuable insights into possible drug-drug interactions (Kanayama et al., 2007).

4. Studies on Urinary Excretion and Pharmacological Effects

Research focusing on urinary excretion contributes significantly to understanding the long-lasting blockade of bladder muscarinic receptors by imidafenacin. These studies are crucial in elucidating the mechanisms underlying the selective binding of imidafenacin to bladder muscarinic receptors (Ito et al., 2017).

5. Metabolism and Excretion Studies

Studies on the absorption, metabolism, and excretion of imidafenacin provide insights into how the drug is processed in the human body. This includes analyzing the various metabolites of imidafenacin and understanding their roles and implications in the treatment of overactive bladder (Ohmori et al., 2007).

Safety And Hazards

Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .

特性

CAS番号

174266-18-3

製品名

Imidafenacin Related Compound 4

分子式

C20H20N2O2

分子量

320.39

外観

Solid

純度

> 95%

数量

Milligrams-Grams

同義語

4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。